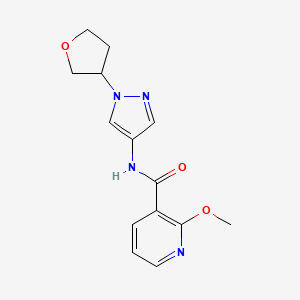
2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide, also known as THPN, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields such as drug discovery, cancer treatment, and neuroprotection. THPN is a pyrazole-based compound that has a unique chemical structure and exhibits promising pharmacological properties.
Applications De Recherche Scientifique
Overview
2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is a compound with potential relevance in various scientific research fields. However, direct studies focusing explicitly on this compound are scarce. To understand its scientific applications, it's beneficial to look into research involving similar nicotinamide derivatives and related compounds, as these can offer insights into the possible applications and roles of this compound.
Nicotinamide Derivatives in Biological Systems
Nicotinamide derivatives, including various substituted forms, play critical roles in biological systems. They are involved in the NAD/NADP redox system, crucial for energy metabolism, DNA repair, and cell signaling. Studies on nicotinamide derivatives have shown their involvement in combating nutritional deficiencies, such as pellagra, and their participation in the mammalian body's metabolic processes (Ellinger, Fraenkel, & Abdel Kader, 1947). These insights suggest that this compound could have potential applications in studying metabolic pathways and nutritional research.
Crystallography and Material Science
The study of cocrystals involving nicotinamide shows the compound's ability to form stable molecular assemblies with other pharmaceutically active compounds. This knowledge is crucial for drug design, indicating that this compound could serve in developing new pharmaceutical formulations or in the study of molecular interactions within the crystal lattice (Jarzembska et al., 2017).
Antineoplastic Activities
Research on nicotinamides has also unveiled their potential antineoplastic activities. Substituted nicotinamides have been synthesized and tested for their efficacy against various cancer models, suggesting that derivatives like this compound could have applications in cancer research and therapy development (Ross, 1967).
Enzyme Inhibition and Metabolic Studies
Nicotinamide derivatives are known for their role in inhibiting various enzymes, influencing metabolic pathways. Studies have shown that compounds like this compound could be pivotal in exploring the mechanisms of enzyme action, metabolic disorders, or the development of novel inhibitors for therapeutic purposes (Rini et al., 1990).
Propriétés
IUPAC Name |
2-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-14-12(3-2-5-15-14)13(19)17-10-7-16-18(8-10)11-4-6-21-9-11/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYERJFAFOMNNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2917546.png)

amino}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one](/img/structure/B2917549.png)

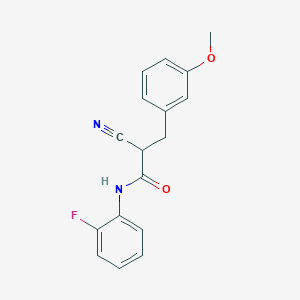
![1-[4-[3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2917554.png)

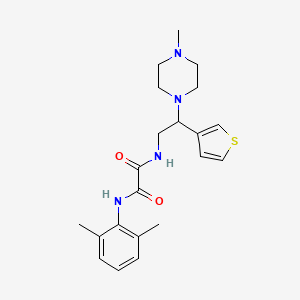
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2917562.png)
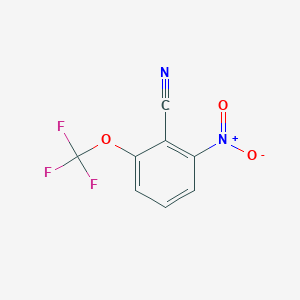
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2917564.png)
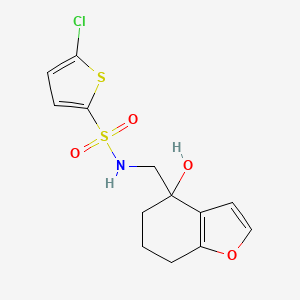
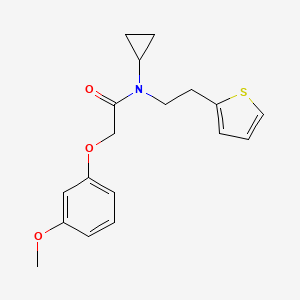
![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)